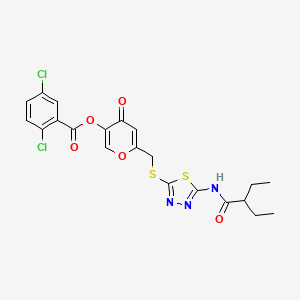

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

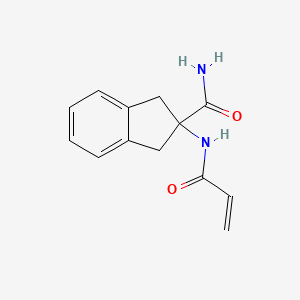

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MIPOX, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. MIPOX is a sulfonamide derivative that has been synthesized through a multistep process.

Applications De Recherche Scientifique

Photodegradation Studies

Studies have highlighted the photodegradation behavior of related sulfonamides, which can lead to the formation of various photoproducts through processes like photoisomerization. For instance, sulfamethoxazole, a compound with a structural resemblance, undergoes photolabile degradation in acidic aqueous solutions, producing multiple photoproducts including isoxazole derivatives (Wei Zhou & D. Moore, 1994).

Synthesis and Enzyme Inhibition

The synthesis of Schiff bases derived from sulfamethoxazole and their enzyme inhibition properties have been extensively studied. These Schiff bases show significant inhibitory effects on various enzymes, highlighting potential therapeutic applications (S. Alyar et al., 2019).

Biodegradation by Bacteria

Research into the biodegradation of sulfamethoxazole by bacteria demonstrates the potential for environmental remediation. Isolated bacterial cultures have been found capable of degrading sulfamethoxazole, suggesting these microorganisms could be used for the bioremediation of contaminated sites (S. Mulla et al., 2018).

Antibiotic Transformation Products

Investigations into the transformation products of sulfamethoxazole under denitrifying conditions offer insights into the environmental fate of such drugs. These studies help in understanding the behavior of sulfonamide antibiotics in water treatment processes and natural water bodies (K. Nödler et al., 2012).

Medicinal Chemistry Applications

Oxadiazoles, including isoxazole derivatives, are frequently explored in medicinal chemistry for their potential as bioisosteric replacements for amide functionalities in drug molecules. Their varied biological activities, including potential antimicrobial properties, highlight the relevance of isoxazole and oxadiazole derivatives in the development of new therapeutic agents (Jonas Boström et al., 2012).

Electrochemical Mineralization

Studies on the electrochemical mineralization of sulfamethoxazole offer pathways for the effective degradation of persistent pharmaceutical pollutants. These methods demonstrate high efficiency in removing such compounds from wastewater, contributing to the advancement of water treatment technologies (Hui Lin et al., 2013).

Propriétés

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIFYGRBTYZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)